Tert-butyl[(2,5-dimethoxyphenyl)methyl]amine
Description
Tert-butyl[(2,5-dimethoxyphenyl)methyl]amine (CAS: 953891-36-6) is a secondary amine characterized by a tert-butyl group attached to a benzylamine scaffold substituted with methoxy groups at the 2- and 5-positions of the phenyl ring. Its molecular formula is C₁₃H₂₁NO₂, with a molecular weight of 223.31 g/mol and a SMILES representation of CC(C)(C)NCC1=C(C=CC(=C1)OC)OC . The compound exhibits moderate polarity due to the electron-donating methoxy groups and the bulky tert-butyl substituent, which influences its solubility and stability. Predicted collision cross-section (CCS) values for adducts such as [M+H]⁺ (152.5 Ų) suggest utility in mass spectrometry-based identification .
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-2-methylpropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-13(2,3)14-9-10-8-11(15-4)6-7-12(10)16-5/h6-8,14H,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANAEYZIBWBLPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=C(C=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[(2,5-dimethoxyphenyl)methyl]amine typically involves the reaction of 2,5-dimethoxybenzyl chloride with tert-butylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl[(2,5-dimethoxyphenyl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzylamines with various functional groups.
Scientific Research Applications
Tert-butyl[(2,5-dimethoxyphenyl)methyl]amine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting neurological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl[(2,5-dimethoxyphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
a) tert-butyl-(2-chloro-phenyl)-amine (CAS: 939-36-6)
- Molecular Formula : C₁₀H₁₄ClN
- Key Differences : Replaces the 2,5-dimethoxyphenyl group with a 2-chlorophenyl ring.
- Impact : The chloro substituent is electron-withdrawing, reducing electron density on the aromatic ring compared to methoxy groups. This alters reactivity in electrophilic substitution reactions. Synthesis yields for this compound are reported at 78–100% , indicating efficient synthetic routes .
b) 25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine)
- Molecular Formula: C₁₈H₂₂INO₃
- Key Differences : Contains an additional 4-iodo substituent and a benzyl group instead of tert-butyl.
- This compound is a regulated psychedelic drug under the Uniform Controlled Substances Act due to its potent serotonin receptor activity .
Variations in the Amine Substituent
a) N-[(2,5-Dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine (CAS: 356092-88-1)
- Molecular Formula: C₁₉H₂₃NO₂
- Key Differences : Replaces the tert-butyl group with a tetrahydronaphthalen-1-amine moiety.
b) (2,4-dimethoxyphenyl)(2,6-dimethylphenyl)methylamine
- Molecular Formula: C₁₈H₂₃NO₂
- Key Differences : Features 2,4-dimethoxy and 2,6-dimethylphenyl groups.
- Impact: The altered substitution pattern (2,4 vs. 2,5-dimethoxy) modifies electronic properties, while methyl groups add steric hindrance.
Functional Group Modifications
a) 25H-NBOH (2-({[2-(2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol)
- Molecular Formula: C₁₇H₂₁NO₃
- Key Differences: Incorporates a phenolic hydroxyl group and ethylamino linker.
- Impact : The hydroxyl group increases polarity and hydrogen-bonding capacity, affecting solubility and receptor binding kinetics. Unlike tert-butyl derivatives, this compound is associated with shorter metabolic half-lives .
Pharmacological and Regulatory Considerations
- Tert-butyl[(2,5-dimethoxyphenyl)methyl]amine: No direct evidence of psychoactivity, but structural similarity to NBOMe drugs (e.g., 25I-NBOMe) necessitates caution in handling .
- Regulated Analogs: NBOMe derivatives (e.g., 25B-NBOMe, 25C-NBOMe) are classified as Schedule I substances due to their hallucinogenic effects .
Biological Activity
Tert-butyl[(2,5-dimethoxyphenyl)methyl]amine is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, examining its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a tert-butyl group attached to a benzyl moiety that is further substituted with two methoxy groups at the 2 and 5 positions on the phenyl ring. This unique structure contributes to its biological activity and interaction with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets through:
- Receptor Binding : It may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neural activity.
- Enzyme Interaction : The compound can inhibit or activate specific enzymes involved in metabolic pathways, leading to various physiological effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains. The mechanism involves disrupting bacterial cell membranes and interfering with metabolic processes.
Anticancer Activity
This compound has been investigated for its potential anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through:
- Cytotoxic Effects : The compound has shown cytotoxicity against human tumor cell lines, including HeLa (cervical cancer) and CEM (human T-lymphocyte) cells.
- Apoptosis Induction : Mechanistic studies suggest that it activates intrinsic apoptotic pathways, leading to programmed cell death.
Case Studies
-
Study on Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
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Anticancer Evaluation :
- In a recent study published in Cancer Letters, this compound was tested on various cancer cell lines. The compound exhibited an IC50 value of 15 µM in HeLa cells, indicating potent anticancer activity.
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Tert-butyl group with 2,5-dimethoxy phenyl | Antimicrobial and anticancer |
| 2-tert-butyl-4-methoxyphenol | Tert-butyl group with 4-methoxy phenol | Antioxidant but less cytotoxic |
| 2-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-(trifluoromethyl)phenyl]methyl]amine | Amino oxadiazole derivative | Anticancer but different mechanism |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
